molecular formula C31H32N5O3S+ B15143066 BMI-Glu

BMI-Glu

Cat. No.: B15143066
M. Wt: 554.7 g/mol
InChI Key: UDAIWZSIGMIJHN-UHFFFAOYSA-O
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Description

. This compound is widely used in various scientific research applications due to its unique properties.

Preparation Methods

The synthesis of BMI-Glu involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:

    Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that are essential for the final product. This may include the preparation of specific amino acids or other organic compounds.

    Coupling Reaction: The final step involves the coupling of the intermediate compounds to form this compound. This reaction is usually carried out under specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained.

Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.

Chemical Reactions Analysis

BMI-Glu undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions.

    Substitution: Substitution reactions involve the replacement of one functional group with another. This compound can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BMI-Glu has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BMI-Glu involves its interaction with γ-glutamyl transpeptidase. This enzyme catalyzes the transfer of the γ-glutamyl group from glutathione to an acceptor molecule. This compound acts as a substrate for this enzyme, and its fluorescence properties allow researchers to monitor the enzyme’s activity in real-time . The molecular targets and pathways involved include the γ-glutamyl cycle and related metabolic pathways.

Comparison with Similar Compounds

BMI-Glu is unique compared to other similar compounds due to its high sensitivity and specificity for γ-glutamyl transpeptidase. Similar compounds include:

While these compounds have different primary applications, they share some similarities in their use as probes or therapeutic agents in biological research.

Properties

Molecular Formula

C31H32N5O3S+

Molecular Weight

554.7 g/mol

IUPAC Name

2-amino-5-[4-[(E)-2-[5-(2,1,3-benzothiadiazol-4-yl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]anilino]-5-oxopentanoic acid

InChI

InChI=1S/C31H31N5O3S/c1-4-36-26-15-11-20(22-6-5-7-25-29(22)35-40-34-25)18-23(26)31(2,3)27(36)16-10-19-8-12-21(13-9-19)33-28(37)17-14-24(32)30(38)39/h5-13,15-16,18,24H,4,14,17,32H2,1-3H3,(H,38,39)/p+1

InChI Key

UDAIWZSIGMIJHN-UHFFFAOYSA-O

Isomeric SMILES

CC[N+]1=C(C(C2=C1C=CC(=C2)C3=CC=CC4=NSN=C43)(C)C)/C=C/C5=CC=C(C=C5)NC(=O)CCC(C(=O)O)N

Canonical SMILES

CC[N+]1=C(C(C2=C1C=CC(=C2)C3=CC=CC4=NSN=C43)(C)C)C=CC5=CC=C(C=C5)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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